2-Isoproxy-3-methylpyridine-5-carboxaldehyde
Overview
Description
2-Isoproxy-3-methylpyridine-5-carboxaldehyde is a versatile organic compound with the molecular formula C10H13NO2. It is characterized by the presence of an isopropoxy group, a methyl group, and a carboxaldehyde group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoproxy-3-methylpyridine-5-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylpyridine as the starting material.
Isopropoxylation: The pyridine ring is then subjected to isopropoxylation, where an isopropyl group is introduced to the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Isoproxy-3-methylpyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
2-Isoproxy-3-methylpyridine-5-carboxaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Isoproxy-3-methylpyridine-5-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-Methylpyridine-2-carboxaldehyde: Similar structure but different position of the methyl group.
2-Methylpyridine-5-carboxaldehyde: Similar structure but lacks the isopropoxy group.
Uniqueness: 2-Isoproxy-3-methylpyridine-5-carboxaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific applications where the isopropoxy group plays a crucial role.
Properties
IUPAC Name |
5-methyl-6-propan-2-yloxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10-8(3)4-9(6-12)5-11-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGKDXQBKKBNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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